molecular formula C17H28ClNO2 B8254968 Venlafaxine hydrochloride, (R)- CAS No. 93413-47-9

Venlafaxine hydrochloride, (R)-

Cat. No.: B8254968
CAS No.: 93413-47-9
M. Wt: 313.9 g/mol
InChI Key: QYRYFNHXARDNFZ-NTISSMGPSA-N
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Description

Venlafaxine hydrochloride, ®-, is a selective serotonin and norepinephrine reuptake inhibitor used primarily as an antidepressant. It is a phenethylamine derivative with the chemical name ®-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride. This compound is known for its efficacy in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder .

Scientific Research Applications

Venlafaxine hydrochloride, ®-, has numerous scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of venlafaxine hydrochloride, ®-, involves several steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetonitrile with dimethylamine to form the intermediate 1-(4-methoxyphenyl)-2-(dimethylamino)ethanol.

    Cyclization: This intermediate undergoes cyclization with cyclohexanone in the presence of a reducing agent to form the racemic mixture of venlafaxine.

    Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by reacting with hydrochloric acid

Industrial Production Methods

Industrial production of venlafaxine hydrochloride, ®-, follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the intermediate and subsequent cyclization.

    Chiral Resolution: Efficient chiral resolution techniques such as chromatography or crystallization to separate the ®-enantiomer.

    Purification: Purification steps to ensure the compound meets pharmaceutical standards.

    Formulation: Conversion to hydrochloride salt and formulation into dosage forms

Chemical Reactions Analysis

Types of Reactions

Venlafaxine hydrochloride, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Venlafaxine hydrochloride, ®-, exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound also has a weak inhibitory effect on dopamine reuptake. The primary molecular targets are the serotonin and norepinephrine transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Venlafaxine hydrochloride, ®-, is unique due to its specific chiral configuration, which may contribute to its distinct pharmacokinetic and pharmacodynamic profile. It is also known for its relatively balanced inhibition of both serotonin and norepinephrine reuptake compared to other similar compounds .

Properties

IUPAC Name

1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/t16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRYFNHXARDNFZ-NTISSMGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-47-9
Record name (R)-Venlafaxine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Venlafaxine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VENLAFAXINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS0LK87KMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To the solution of venlafaxine base in isopropyl acetate from example 1 (66 ml, 10 mmol) 5 ml of 2 M aqueous HCl were added. The mixture was heated and water was removed by azeotropic distillation using a Dean-Starck trap. When all water was removed from the mixture, the product began slowly to crystallize. The obtained suspension was heated under reflux temperature for 1.5 h, then cooled and filtered. 2.75 g (88% from N,N-didesmethyl venlafaxine hydrochloride) of pure venlafaxine hydrochloride form I (HPLC: 99.65 area %) were obtained.
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Synthesis routes and methods II

Procedure details

The Venlafaxine Resin Complex was prepared by first dissolving 500 g of venlafaxine HCl in 5 L of purified water, and then slowly adding 1,000 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 25%. EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was dried in a 50° C. VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
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Synthesis routes and methods III

Procedure details

The solid venlafaxine is further reacted with hydrochloric acid and crystallized to yield an essentially pure venlafaxine hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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